
2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
Overview
Description
An impurity of Norepinephrine . Norepinephrine, also known as noradrenaline, is a marker for catecholamine-secreting tumors such as pheochromocytoma, paraganglioma, and neuroblastoma.
Biological Activity
2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, also known as Dopachrome tautomerase or DCT , is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydroxylated phenyl group, which is crucial for its biological activity. The presence of amino and ketone functional groups enhances its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It has been shown to interact with various enzymes involved in metabolic pathways, particularly those related to glucose metabolism.
Enzyme Inhibition
Research indicates that this compound exhibits α-glucosidase inhibitory activity , which is vital for managing postprandial hyperglycemia in diabetes mellitus. The inhibition of α-glucosidase delays carbohydrate digestion and absorption, thus reducing glucose spikes after meals.
Antidiabetic Potential
A study demonstrated that derivatives of 3,4-dihydroxyphenylacetic acid, closely related to this compound, showed promising results in inhibiting α-glucosidase with IC50 values significantly lower than the standard drug acarbose (873.34 µM). The most potent derivatives had IC50 values ranging from 12.84 µM to 20.35 µM .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of hydroxyl groups on the aromatic ring. These groups can scavenge free radicals, thereby providing protective effects against oxidative stress.
Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Evaluation : A series of Schiff base derivatives were synthesized from 3,4-dihydroxyphenylacetic acid. These derivatives displayed varying degrees of α-glucosidase inhibition and other biological activities such as antibacterial and anticancer effects .
- Case Studies : In animal models, the administration of compounds related to this class showed significant reductions in blood glucose levels post-meal, indicating their potential use in diabetes management .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems. Its efficacy may be influenced by factors such as pH levels in the gastrointestinal tract and the presence of other dietary components.
Data Summary Table
Scientific Research Applications
Cardiovascular Research
The compound has been extensively studied for its interaction with adrenergic receptors, particularly beta-adrenergic receptors. Activation of these receptors is crucial for enhancing cardiovascular function and improving respiratory efficiency. Research indicates that 2-Amino-1-(3,4-dihydroxyphenyl)ethanone exhibits potential as a therapeutic agent for conditions such as heart failure and asthma due to its ability to stimulate these receptors effectively.
Antioxidant Properties
The catechol structure of the compound contributes to its antioxidant properties. Studies suggest that it may offer protective effects against oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. This dual role as both a beta-adrenergic agonist and an antioxidant positions it as a valuable candidate for further research in therapeutic applications.
Anti-Diabetic Effects
In animal models, compounds related to 2-Amino-1-(3,4-dihydroxyphenyl)ethanone have demonstrated significant reductions in postprandial blood glucose levels. This suggests potential applications in managing diabetes or metabolic syndrome by enhancing insulin sensitivity or modulating glucose metabolism.
Insect Biology Research
The compound is also being investigated for its roles in insect biology, particularly in studying the effects on insect behavior and physiology. This research could lead to the development of novel pest control strategies that are environmentally friendly and target specific biological pathways.
Data Table: Summary of Applications
Application Area | Description | References |
---|---|---|
Cardiovascular Research | Interaction with beta-adrenergic receptors; potential treatment for heart failure and asthma | , |
Antioxidant Properties | Protective effects against oxidative stress; potential use in neurodegenerative disease research | |
Anti-Diabetic Effects | Reduces postprandial blood glucose levels; enhances insulin sensitivity | |
Insect Biology Research | Investigating effects on insect behavior; potential pest control applications |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of precursor ketones followed by HCl salt formation. For high purity (>98%), employ recrystallization using ethanol/water mixtures and monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Post-synthesis purification via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures removal of byproducts. Confirm purity using NMR (¹H/¹³C) and mass spectrometry .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize oxidation of the catechol moiety (3,4-dihydroxyphenyl group). Conduct stability studies using accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation products. Use desiccants during storage to mitigate hygroscopic effects .
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer : Combine ¹H NMR (DMSO-d6, δ 6.8–7.2 ppm for aromatic protons), ¹³C NMR (carbonyl peak ~190 ppm), and high-resolution mass spectrometry (HRMS) for unambiguous structural assignment. Infrared spectroscopy (IR) can verify the presence of amine (–NH2, ~3300 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups .
Advanced Research Questions
Q. How does the catechol structure influence the compound’s reactivity in biological systems?
- Methodological Answer : The 3,4-dihydroxyphenyl group enables chelation of metal ions (e.g., Fe³⁺), which may modulate oxidative stress pathways in cellular models. Design experiments using electron paramagnetic resonance (EPR) to detect radical formation or fluorescent probes (e.g., DCFH-DA) to quantify ROS generation in vitro. Compare results with structurally analogous compounds lacking hydroxyl groups to isolate catechol-specific effects .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, serum proteins). Standardize protocols by:
- Pre-treating cell lines with antioxidants (e.g., ascorbic acid) to control for catechol auto-oxidation.
- Using LC-MS/MS to quantify intracellular compound concentrations and correlate with observed effects.
- Cross-validating findings with knockout models (e.g., Nrf2⁻/− cells) to assess oxidative stress pathways .
Properties
IUPAC Name |
2-amino-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,10-11H,4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTXTELYZNIJHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
499-61-6 (Parent) | |
Record name | Noradenalone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30198929 | |
Record name | Noradenalone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5090-29-9 | |
Record name | Noradenalone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5090-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Noradenalone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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